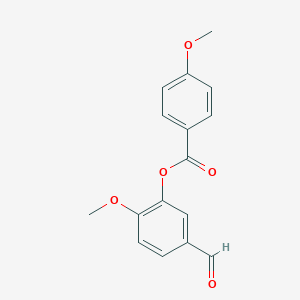
5-Formyl-2-methoxyphenyl 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 5-Formyl-2-methoxyphenyl 4-methoxybenzoate, is a chemical intermediate with significance in the synthesis of bisbibenzyls, a class of natural products known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, it is closely related to the compounds discussed therein. The first paper describes the synthesis of a similar compound, methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, which shares a similar structural motif and could be considered a derivative of the compound . The second paper discusses a different compound, 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, which, while not the same, provides insight into the structural analysis and biological evaluation of related benzoate compounds .
Synthesis Analysis
The synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, as reported in the first paper, involves a condensation reaction between methyl 4-bromobenzoate and iso-vanilline. The reaction is optimized by screening various catalysts and condensing agents, with the best results obtained using cupric oxide as a catalyst and a mixture of calcium carbonate with potassium carbonate as condensing agents. The optimal material ratio and reaction time are also provided, which could be relevant for the synthesis of 5-Formyl-2-methoxyphenyl 4-methoxybenzoate .
Molecular Structure Analysis
While the first paper does not provide a detailed molecular structure analysis of the synthesized compound, the second paper offers a comprehensive crystal structure analysis of a related compound. The crystal structure of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate is determined by X-ray analysis, revealing dihedral angles between the different rings in the molecule. This information could be extrapolated to understand the potential molecular conformation of 5-Formyl-2-methoxyphenyl 4-methoxybenzoate, considering the similarities in the benzoate moiety .
Chemical Reactions Analysis
The provided papers do not directly discuss the chemical reactions of 5-Formyl-2-methoxyphenyl 4-methoxybenzoate. However, the synthesis paper implies that the compound could participate in further condensation reactions, given its formyl group, which is a reactive functional group capable of forming new bonds with various nucleophiles.
Physical and Chemical Properties Analysis
Neither paper provides explicit information on the physical and chemical properties of 5-Formyl-2-methoxyphenyl 4-methoxybenzoate. However, the synthesis paper suggests that the compound is likely solid at room temperature, given the need for a 16-hour reaction time, which implies a stable crystalline form. The second paper's detailed crystallographic data could be indicative of the types of intermolecular forces and stability one might expect in similar compounds, such as 5-Formyl-2-methoxyphenyl 4-methoxybenzoate.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Intermediates
5-Formyl-2-methoxyphenyl 4-methoxybenzoate serves as a crucial intermediate in the synthesis of complex organic compounds. Its role in forming bisbibenzyls, a class of natural products with a broad spectrum of biological activities, highlights its significance. The compound is synthesized from methyl 4-bromobenzoate and iso-vanilline through a condensation reaction, demonstrating its pivotal role in organic synthesis and the production of potentially bioactive molecules (Lou Hong-xiang, 2012).
Material Science and Organic Frameworks
In material science, derivatives of 5-Formyl-2-methoxyphenyl 4-methoxybenzoate contribute to the development of novel materials. For instance, covalent organic frameworks (COFs) utilizing hydrazone linkages exhibit high crystallinity, chemical and thermal stability, and permanent porosity. These characteristics make COFs suitable for various applications, including catalysis, gas storage, and separation technologies, indicating the potential of 5-Formyl-2-methoxyphenyl 4-methoxybenzoate derivatives in enhancing the performance and utility of COFs (F. Uribe-Romo et al., 2011).
Pharmaceutical and Biomedical Research
Although the initial request excludes drug use, dosage, and side effects, it's worth noting that the structural motifs related to 5-Formyl-2-methoxyphenyl 4-methoxybenzoate are being explored for their pharmacological potentials, such as in the development of cholinesterase inhibitors and antimicrobial agents. This underscores the broader relevance of the compound's derivatives in contributing to the discovery and development of new therapeutic agents, even though specifics on drug applications are not covered here (M. Arfan et al., 2018).
Environmental Applications
Compounds structurally related to 5-Formyl-2-methoxyphenyl 4-methoxybenzoate are being investigated for their environmental applications, such as in the inhibition of corrosion in metals. This application is crucial for extending the life and durability of metal structures in aggressive environments, showcasing the compound's utility beyond the pharmaceutical and material sciences into areas with significant practical implications for industry and infrastructure (M. Bouklah et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
(5-formyl-2-methoxyphenyl) 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-19-13-6-4-12(5-7-13)16(18)21-15-9-11(10-17)3-8-14(15)20-2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQODKVYHQHMSBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyl-2-methoxyphenyl 4-methoxybenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Methylphenoxy)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2519827.png)
![N-(4-methoxyphenyl)-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-imine](/img/structure/B2519829.png)
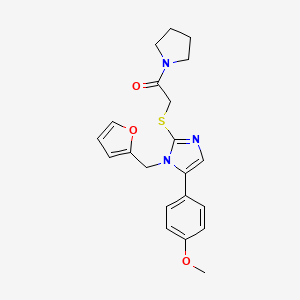
![(Z)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2519831.png)

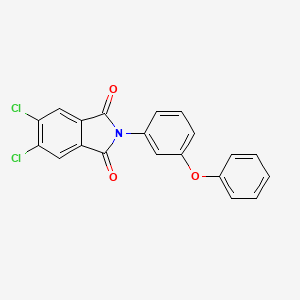
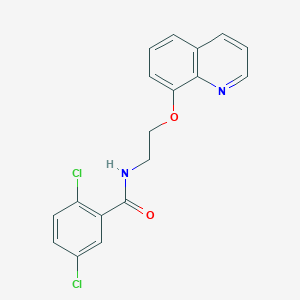

![5-(2,3-dimethoxyphenyl)-1,3-dimethyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2519839.png)


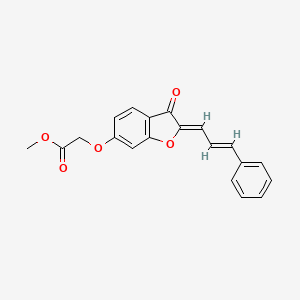

![[2-(1H-indol-3-yl)ethyl][4-(methylthio)benzyl]amine hydrobromide](/img/no-structure.png)